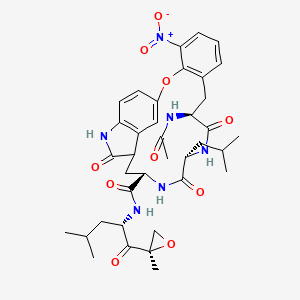
20S Proteasome-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20S Proteasome-IN-5 is a macrocyclic inhibitor of the 20S proteasome, a core particle of the proteasome complex responsible for protein degradation. This compound has shown significant potential in inhibiting the proteolytic activities of the 20S proteasome, making it a valuable tool in scientific research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 20S Proteasome-IN-5 involves multiple steps, including the formation of a macrocyclic structure. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization reactions under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
20S Proteasome-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different substituents into the macrocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Applications De Recherche Scientifique
20S Proteasome-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of proteasome inhibition and protein degradation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the proteasome.
Mécanisme D'action
20S Proteasome-IN-5 exerts its effects by binding to the active sites of the 20S proteasome, inhibiting its proteolytic activities. This inhibition prevents the degradation of specific proteins, leading to the accumulation of misfolded or damaged proteins within the cell. The molecular targets of this compound include the catalytic subunits of the 20S proteasome, which are responsible for its proteolytic functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 20S Proteasome-IN-5 include other proteasome inhibitors such as:
Bortezomib: A peptide boronate inhibitor used in cancer therapy.
Carfilzomib: An epoxyketone inhibitor with high specificity for the proteasome.
Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to its macrocyclic structure, which provides enhanced stability and specificity compared to other proteasome inhibitors. This structural feature allows for more effective inhibition of the 20S proteasome, making it a valuable compound for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C37H46N6O10 |
|---|---|
Poids moléculaire |
734.8 g/mol |
Nom IUPAC |
(10S,13S,16S)-10-acetamido-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]-13-(2-methylpropyl)-4-nitro-11,14,19-trioxo-2-oxa-12,15,20-triazatetracyclo[16.5.2.03,8.021,25]pentacosa-1(24),3(8),4,6,21(25),22-hexaene-16-carboxamide |
InChI |
InChI=1S/C37H46N6O10/c1-18(2)12-26(32(45)37(6)17-52-37)40-36(49)29-16-24-23-15-22(10-11-25(23)39-33(24)46)53-31-21(8-7-9-30(31)43(50)51)14-28(38-20(5)44)35(48)41-27(13-19(3)4)34(47)42-29/h7-11,15,18-19,24,26-29H,12-14,16-17H2,1-6H3,(H,38,44)(H,39,46)(H,40,49)(H,41,48)(H,42,47)/t24?,26-,27-,28-,29-,37+/m0/s1 |
Clé InChI |
BBTUCHLYKAOHPN-VPQZXYSYSA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N[C@@H](CC2C3=C(C=CC(=C3)OC4=C(C[C@@H](C(=O)N1)NC(=O)C)C=CC=C4[N+](=O)[O-])NC2=O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]5(CO5)C |
SMILES canonique |
CC(C)CC1C(=O)NC(CC2C3=C(C=CC(=C3)OC4=C(CC(C(=O)N1)NC(=O)C)C=CC=C4[N+](=O)[O-])NC2=O)C(=O)NC(CC(C)C)C(=O)C5(CO5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















